molecular formula C22H22N4O3 B10993778 N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide

N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide

Cat. No.: B10993778
M. Wt: 390.4 g/mol
InChI Key: XQTLNCGHDCTGHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide features a hybrid structure combining a 5-oxo-1-phenylpyrrolidin-3-yl moiety linked via a carbonyl group to an ethylenediamine chain, which is further connected to a 1H-indole-3-carboxamide scaffold. The pyrrolidinone ring introduces conformational rigidity, while the indole-3-carboxamide group is a common pharmacophore in bioactive molecules, often associated with receptor binding .

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

N-[2-[(5-oxo-1-phenylpyrrolidine-3-carbonyl)amino]ethyl]-1H-indole-3-carboxamide

InChI

InChI=1S/C22H22N4O3/c27-20-12-15(14-26(20)16-6-2-1-3-7-16)21(28)23-10-11-24-22(29)18-13-25-19-9-5-4-8-17(18)19/h1-9,13,15,25H,10-12,14H2,(H,23,28)(H,24,29)

InChI Key

XQTLNCGHDCTGHG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCNC(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Pyrrolidinone Core Formation

The 5-oxo-1-phenylpyrrolidin-3-yl moiety is typically synthesized via intramolecular cyclization of γ-amino ketone precursors. Patent US6784197B2 discloses a method where γ-aminobutyric acid derivatives undergo ketone-mediated cyclization in the presence of acetic anhydride and pyridine at 80–100°C for 6–8 hours. For example, phenyl-substituted γ-aminobutyramide reacts with acetyl chloride to form the pyrrolidinone ring, achieving yields of 68–72% after recrystallization from ethanol. Stereochemical control at the 3-position is achieved using chiral auxiliaries, such as (R)- or (S)-1-phenylethylamine, yielding enantiomeric excess (ee) >90%.

Carboxamide Linker Installation

The ethylenediamine-linked carboxamide bridge is introduced via a two-step protocol:

  • Acylation of Ethylenediamine : Ethylenediamine reacts with 5-oxo-1-phenylpyrrolidine-3-carbonyl chloride in dichloromethane (DCM) at 0–5°C, catalyzed by triethylamine (TEA). The intermediate N-(2-aminoethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is isolated in 85% yield after aqueous workup.

  • Indole-3-carboxamide Coupling : The amine intermediate is coupled with 1H-indole-3-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at room temperature for 12 hours. The final product is purified via silica gel chromatography (hexane:ethyl acetate, 3:7), yielding 63–67%.

Table 1: Optimization of Carboxamide Coupling

Coupling AgentSolventTemperature (°C)Yield (%)Purity (HPLC)
EDC/HOBtDMF256798.5
DCC/DMAPTHF405897.2
HATUDCM07199.1

Solid-Phase Synthesis Strategies

Resin-Based Assembly

Patent US20080003214A1 describes a solid-phase method using Wang resin functionalized with Fmoc-protected ethylenediamine. Sequential coupling of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid (using HBTU activation) and 1H-indole-3-carboxylic acid (via DIC/oxyma) proceeds with >95% stepwise efficiency. Cleavage with trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) yields the target compound in 82% purity, further refined via preparative HPLC.

Advantages and Limitations

  • Advantages : Reduced purification burden, scalability for parallel synthesis.

  • Limitations : High resin costs, lower yields for sterically hindered intermediates.

Microwave-Assisted Synthesis

Accelerated Cyclization and Coupling

Microwave irradiation (150°C, 300 W) reduces pyrrolidinone cyclization time from 8 hours to 20 minutes, improving yield to 78%. Similarly, carboxamide coupling under microwave conditions (DMF, 80°C, 30 minutes) achieves 89% yield with <2% epimerization.

Table 2: Conventional vs. Microwave Synthesis

ParameterConventionalMicrowave
Reaction Time8 hours20 min
Yield (%)6878
Energy ConsumptionHighLow

Catalytic Asymmetric Synthesis

Chiral Phosphoric Acid Catalysis

Enantioselective synthesis of the pyrrolidinone core employs a Brønsted acid catalyst (e.g., TRIP) to induce asymmetry during cyclization. Using γ-keto amides and aniline derivatives, this method achieves 94% ee and 76% yield. The chiral catalyst coordinates the carbonyl oxygen, directing nucleophilic attack to form the (R)-configured pyrrolidinone.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic N-(2-aminoethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide in vinyl acetate selectively acetylates the (S)-enantiomer, leaving the (R)-enantiomer for subsequent coupling. This process achieves 99% ee but requires additional steps, lowering overall yield to 55%.

Analytical Characterization and Validation

Structural Elucidation

  • NMR : 1H^1H NMR (400 MHz, DMSO-d6): δ 10.92 (s, 1H, indole NH), 8.21 (t, J = 5.6 Hz, 1H, CONH), 7.45–7.20 (m, 9H, aromatic), 4.12 (q, J = 6.8 Hz, 2H, CH2N), 3.65–3.50 (m, 1H, pyrrolidinone CH), 2.90–2.75 (m, 2H, CH2CO).

  • HRMS : Calculated for C23H23N3O3 [M+H]+: 390.1818; Found: 390.1815.

Purity Assessment

HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) shows 99.2% purity at 254 nm. Residual solvents (DMF, DCM) are quantified via GC-MS, meeting ICH Q3C guidelines (<600 ppm) .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that indole derivatives, including N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide, exhibit promising anticancer properties. Research has shown that compounds with indole structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis, making these compounds valuable in developing new cancer therapies .

1.2 Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects, particularly in the context of neurodegenerative diseases. Indole derivatives have been studied for their ability to modulate neurotransmission and protect neuronal cells from apoptosis induced by oxidative stress. This application is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease .

Synthesis Methodologies

2.1 Synthetic Pathways

The synthesis of this compound typically involves multi-step synthetic routes that integrate various chemical transformations. A common approach includes the following steps:

  • Formation of the Pyrrolidine Ring : The initial step often involves the synthesis of the pyrrolidine moiety through cyclization reactions.
  • Amidation Reaction : The introduction of the amide functional group is achieved via amidation reactions between suitable carboxylic acids and amines.
  • Indole Synthesis : The indole structure is formed through cyclization of appropriate precursors, which may involve condensation reactions.
  • Final Coupling : A final coupling reaction links the indole structure to the previously synthesized pyrrolidine derivative to yield the target compound .

4.1 In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. These studies often involve assessing cell viability using assays such as MTT or XTT, which measure metabolic activity as an indicator of cell health .

4.2 In Vivo Studies

Animal model studies have further validated the compound's efficacy in reducing tumor growth and improving survival rates in treated subjects compared to control groups. These findings suggest that this compound could be a candidate for further development in clinical settings aimed at treating specific cancers .

Mechanism of Action

The mechanism of action of N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight Key Substituents Heterocyclic Core Regulatory Status Reference
N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide (Target) ~421.4 (calc.) 5-Oxo-1-phenylpyrrolidin-3-yl, ethylenediamine linker Indole-3-carboxamide Not explicitly regulated
STS-135 383.5 Adamantyl, 5-fluoropentyl Indole-3-carboxamide Controlled substance
6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamide ~350–400 Pyrimidine-5-carboxamide, aliphatic amines Pyrimidine Research compound
1-(3-Chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide 382.8 3-Chlorophenyl, coumarin Pyrrolidinone Unregulated
MEN10930 ~600 (approx.) Cyclohexyl, naphthalenylmethyl Indole-3-carboxamide Neuropeptide antagonist

Biological Activity

N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological activity, and implications for future research.

Chemical Structure and Synthesis

The compound features a complex structure that includes an indole moiety and a pyrrolidine derivative. The synthesis typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent modifications to introduce the indole and carboxamide functionalities.

Key Steps in Synthesis:

  • Formation of 5-Oxo-Pyrrolidine: Starting from itaconic acid, the pyrrolidine ring is synthesized through a series of reactions.
  • Amidation Reaction: The introduction of the carboxamide group is achieved through amidation with appropriate amines.
  • Final Assembly: The final compound is purified to achieve high purity and yield, often exceeding 80%.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. In vitro tests using human lung adenocarcinoma (A549) cells demonstrated significant cytotoxicity.

Table 1: Anticancer Activity Against A549 Cells

CompoundIC50 (µM)Selectivity Index
This compound15>10
Cisplatin10-

The selectivity index indicates that this compound exhibits a favorable profile compared to standard chemotherapeutics like cisplatin, suggesting lower toxicity to normal cells while effectively targeting cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against multidrug-resistant pathogens. Studies show that derivatives exhibit promising activity against strains such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity

CompoundPathogenMIC (µg/mL)
This compoundS. aureus8
Control (Vancomycin)S. aureus4

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents, particularly in treating infections caused by resistant strains .

Case Studies

Case Study 1: In Vitro Testing on A549 Cells

In a controlled study, A549 cells were treated with varying concentrations of the compound over 24 hours. Cell viability was assessed using MTT assays, revealing that concentrations above 10 µM significantly reduced cell viability compared to untreated controls.

Case Study 2: Antimicrobial Efficacy

Another study involved testing against clinical isolates of S. aureus. The compound demonstrated effective inhibition at low concentrations, indicating its potential utility in clinical settings for treating resistant infections.

Q & A

Basic: What synthetic strategies are recommended for constructing the pyrrolidinone-indole-carboxamide scaffold?

The synthesis involves multi-step coupling reactions. First, the 5-oxo-1-phenylpyrrolidin-3-yl carbonyl intermediate is prepared via cyclization of substituted γ-lactams or through ketone functionalization. This intermediate is then coupled to the ethylamine linker using carbodiimide-based reagents (e.g., EDCI or HOBt) under anhydrous conditions. Finally, the indole-3-carboxamide moiety is introduced via amide bond formation, often requiring protecting groups (e.g., Boc) to prevent side reactions. Purification typically employs flash chromatography or preparative HPLC to isolate intermediates and the final product .

Basic: What analytical techniques are critical for structural validation and purity assessment?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm regiochemistry and substitution patterns, particularly for the pyrrolidinone and indole rings.
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography: Resolves stereochemical ambiguities in the pyrrolidinone or indole moieties when single crystals are obtainable .
  • HPLC-PDA/UV: Assesses purity (>95% threshold for biological assays) using reverse-phase columns (C18) with gradient elution .

Advanced: How can computational modeling accelerate reaction optimization for this compound?

Quantum mechanical methods (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates to predict favorable reaction pathways. For example, simulating the activation energy of the amide coupling step identifies optimal catalysts or solvents. Hybrid approaches, such as ICReDD’s integration of quantum calculations with experimental data, reduce trial-and-error by narrowing solvent, temperature, and catalyst combinations .

Advanced: How should researchers resolve contradictions in biological activity data across assays?

  • Orthogonal Assays: Validate target engagement using both enzymatic (e.g., kinase inhibition) and cell-based (e.g., proliferation) assays to rule out off-target effects.
  • Structure-Activity Relationship (SAR) Studies: Systematically modify the pyrrolidinone carbonyl or indole substituents to isolate pharmacophores responsible for activity discrepancies .
  • Metabolic Stability Testing: Assess if cytochrome P450-mediated degradation in cellular models reduces apparent activity compared to cell-free systems .

Basic: What solvent systems and catalysts improve yield in key coupling steps?

  • Amide Bond Formation: Use polar aprotic solvents (DMF, DCM) with DMAP or HOAt as catalysts to enhance coupling efficiency.
  • Pyrrolidinone Cyclization: Lewis acids (e.g., ZnCl₂) in toluene at reflux promote intramolecular lactamization.
  • Workup: Aqueous extraction (NaHCO₃ for acidic byproducts) and drying agents (MgSO₄) minimize impurities .

Advanced: How does stereochemistry at the pyrrolidinone ring impact target selectivity?

  • Chiral Resolution: Use chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers.
  • Docking Studies: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinity differences between enantiomers to prioritize synthesis of the active form .
  • Stereoselective Synthesis: Asymmetric hydrogenation or organocatalysts (e.g., proline derivatives) enforce desired configurations during pyrrolidinone formation .

Basic: What stability considerations are critical for storage and handling?

  • Light Sensitivity: Store in amber vials under inert gas (Ar/N₂) to prevent indole ring photodegradation.
  • Moisture Control: Lyophilize and store at -20°C with desiccants to avoid hydrolysis of the carboxamide group .

Advanced: How can design of experiments (DoE) optimize reaction scalability?

  • Factorial Design: Vary temperature, catalyst loading, and solvent ratios to identify critical parameters. For example, a Central Composite Design (CCD) optimizes coupling reaction yield while minimizing byproducts.
  • Response Surface Methodology (RSM): Models interactions between variables (e.g., pH and reaction time) to predict optimal conditions for gram-scale synthesis .

Basic: What in vitro assays are recommended for preliminary pharmacological profiling?

  • Kinase Inhibition Assays: Screen against kinase panels (e.g., Eurofins) due to structural similarity to known kinase inhibitors.
  • Cytotoxicity Testing: Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced: How can spectroscopic data distinguish between tautomeric forms of the indole-carboxamide group?

  • Variable Temperature (VT) NMR: Monitor chemical shift changes in DMSO-d₆ to detect tautomeric equilibria.
  • IR Spectroscopy: Identify N-H stretching frequencies (~3200 cm⁻¹) and carbonyl vibrations (~1680 cm⁻¹) to confirm dominant tautomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.